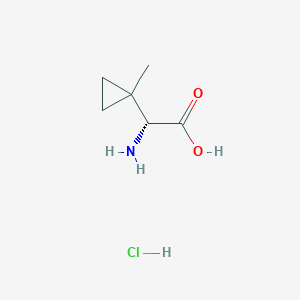
2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is a complex organic compound that belongs to the class of triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired triazine core. The hexakisethanol groups are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes followed by functionalization steps to introduce the hexakisethanol groups. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine core or the hexakisethanol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The hexakisethanol groups may enhance the solubility and bioavailability of the compound, facilitating its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is unique due to its highly functionalized structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
4403-08-1 |
|---|---|
Formule moléculaire |
C15H30N6O6 |
Poids moléculaire |
390.44 g/mol |
Nom IUPAC |
2-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H30N6O6/c22-7-1-19(2-8-23)13-16-14(20(3-9-24)4-10-25)18-15(17-13)21(5-11-26)6-12-27/h22-27H,1-12H2 |
Clé InChI |
XGXKWMBOZAECME-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B8501730.png)



![8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8501764.png)

![N-[2-(4-hydroxyphenylthio)ethyl]phthalimide](/img/structure/B8501773.png)





![[3-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8501806.png)

